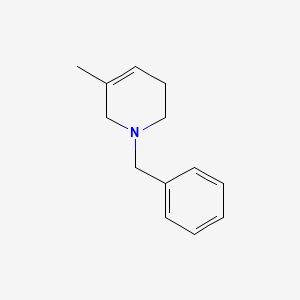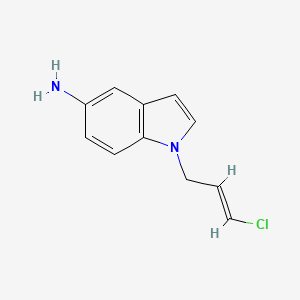
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is a chemical compound with a unique structure that includes an indole ring substituted with a chloropropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine typically involves the alkylation of an indole derivative with a chloropropenyl halide. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the chloropropenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced chloropropenyl derivatives.
Substitution: Substituted indole derivatives with various nucleophiles
Aplicaciones Científicas De Investigación
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The chloropropenyl group may facilitate the formation of covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The indole ring structure allows for interactions with various biomolecules through hydrogen bonding and π-π stacking .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Chloroprop-2-en-1-yl)-1H-indol-7-amine: Similar structure but with a different substitution pattern on the indole ring
2-(3-Chloroprop-2-en-1-yl)-2H-tetrazole: Contains a tetrazole ring instead of an indole ring.
Uniqueness
1-(3-Chloroprop-2-en-1-yl)-1H-indol-5-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of the chloropropenyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
1-[(E)-3-chloroprop-2-enyl]indol-5-amine |
InChI |
InChI=1S/C11H11ClN2/c12-5-1-6-14-7-4-9-8-10(13)2-3-11(9)14/h1-5,7-8H,6,13H2/b5-1+ |
Clave InChI |
VSBQHCBFIQAWHV-ORCRQEGFSA-N |
SMILES isomérico |
C1=CC2=C(C=CN2C/C=C/Cl)C=C1N |
SMILES canónico |
C1=CC2=C(C=CN2CC=CCl)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13058763.png)
![1-[2-(Pyrrolidin-1-YL)ethyl]-1H-imidazol-4-amine](/img/structure/B13058776.png)
![Ethyl 7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13058777.png)
![1,1-Difluoro-7-azaspiro[3.5]nonane](/img/structure/B13058783.png)
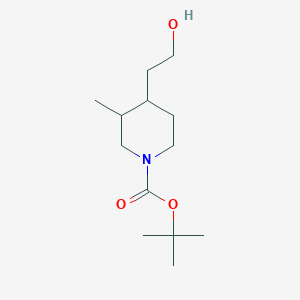
![(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13058799.png)
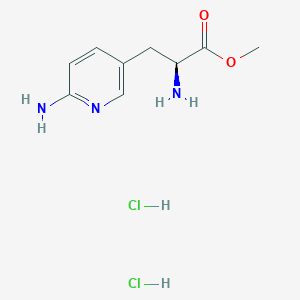
![(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13058802.png)
![Benzyl ((2S,4s,5S)-5-aminospiro[3.3]heptan-2-yl)carbamate](/img/structure/B13058809.png)
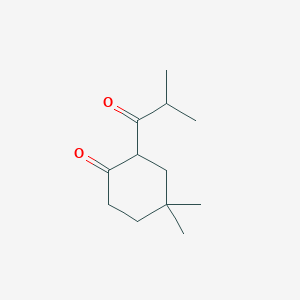
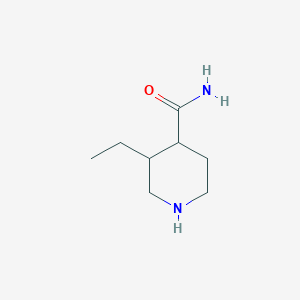
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)

